1-(2-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC20375901
Molecular Formula: C11H11BrO3
Molecular Weight: 271.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11BrO3 |
|---|---|
| Molecular Weight | 271.11 g/mol |
| IUPAC Name | 1-(2-bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11BrO3/c12-9-4-2-1-3-8(9)11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
| Standard InChI Key | RTODJUZDZKQZGW-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC1(C2=CC=CC=C2Br)C(=O)O)O |
Introduction
1-(2-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a bromophenyl group and a hydroxycarboxylic acid group. This compound is of significant interest in various fields of chemistry, particularly in medicinal chemistry and organic synthesis, due to its unique structure and potential applications.
Synthesis and Chemical Transformations
The synthesis of 1-(2-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step processes. Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, often utilizing catalysts and controlled temperature and pressure conditions. The compound can undergo various chemical transformations, including the oxidation of the hydroxy group to form ketones or additional carboxylic acid derivatives.
Biological Activities and Applications
Research indicates that 1-(2-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties, suggesting its utility in medicinal chemistry. The presence of the bromine atom may enhance its interaction with biological targets, potentially influencing its pharmacological profile. Studies on the interactions of this compound with biological systems are essential for understanding its pharmacodynamics, particularly its potential to modulate fatty acid binding proteins (FABPs), which play critical roles in lipid metabolism and endocannabinoid signaling.
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential for inhibiting microbial growth |
| Anticancer Activity | Investigated for its potential in cancer treatment |
| Interaction with FABPs | May influence lipid metabolism and endocannabinoid signaling |
Research Findings and Future Directions
The unique combination of functional groups in 1-(2-Bromophenyl)-3-hydroxycyclobutane-1-carboxylic acid allows it to participate in diverse chemical reactions, making it valuable for both academic research and industrial applications. Further research is needed to fully explore its potential applications in drug development and to understand its interactions with biological targets more thoroughly.
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